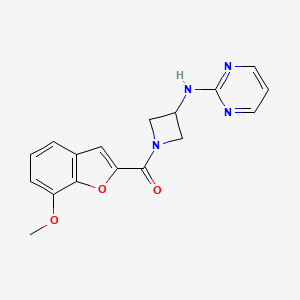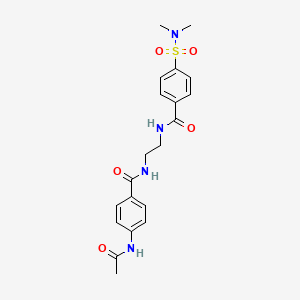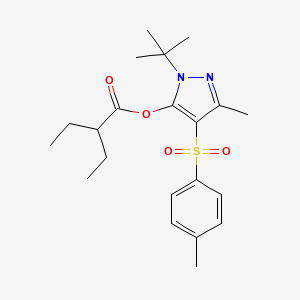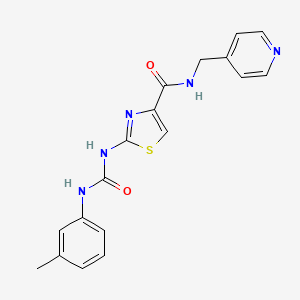![molecular formula C28H30N2O5 B2367089 1-(3-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 879936-95-5](/img/structure/B2367089.png)
1-(3-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C28H30N2O5 and its molecular weight is 474.557. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
A variety of derivatives of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones have been synthesized, showcasing a wide range of derivatives that can be produced via different synthetic routes. Notably, rapid synthetic methods have been developed for libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, demonstrating compatibility with a wide range of substituents under mild conditions, and the products can be easily isolated without chromatography (Vydzhak et al., 2021).
Spiro derivatives of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones have also been synthesized, indicating the structural versatility and potential for further chemical modification (Vydzhak et al., 2011).
Applications in Sensor Technology
Ionophore and Sensor Applications :
- Certain derivatives of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones have demonstrated intriguing U-shaped configurations and the ability to bind metal cations. These properties suggest potential applications as ionophores for sensor technologies, as both experimental and theoretical studies have shown moderate stability in forming complexes with specific cations (Cordaro et al., 2011).
Optical and Electronic Properties
Luminescent Polymers :
- Derivatives with 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione structures have been integrated into polymers, producing highly luminescent materials. These polymers exhibit strong fluorescence and varying optical and electrochemical properties based on their isomeric structures. This indicates potential applications in fields requiring fluorescent materials with high quantum yield and specific optical properties (Zhang & Tieke, 2008).
Photoluminescent Conjugated Polymers :
- Conjugated polymers containing 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione units have been synthesized, showing strong photoluminescence and good solubility, making them suitable for electronic applications. The stability and processability of these materials suggest potential use in electronic devices where photoluminescent properties are advantageous (Beyerlein & Tieke, 2000).
Electron Transport Layer in Solar Cells :
- Certain n-type conjugated polyelectrolytes derived from 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have shown potential as electron transport layers in polymer solar cells. These materials exhibit high conductivity and electron mobility, influencing the power conversion efficiency of the devices. This highlights the potential of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione derivatives in renewable energy technologies (Hu et al., 2015).
特性
IUPAC Name |
7-methyl-2-(3-morpholin-4-ylpropyl)-1-(3-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O5/c1-3-14-34-21-7-4-6-20(18-21)25-24-26(31)22-17-19(2)8-9-23(22)35-27(24)28(32)30(25)11-5-10-29-12-15-33-16-13-29/h3-4,6-9,17-18,25H,1,5,10-16H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDODIFLUKCCIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC(=CC=C5)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl N-[(4-aminophenyl)methyl]carbamate](/img/structure/B2367007.png)


![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2367012.png)

![7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2367015.png)

![3-[[1-(2-Methoxy-5-methylphenyl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2367018.png)




![N-(2,3-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2367027.png)
![2-[(3,5-difluorobenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2367029.png)